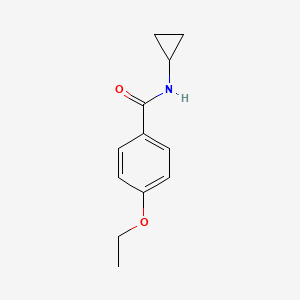

N-cyclopropyl-4-ethoxybenzamide

Description

Contextualization within Benzamide (B126) Derivatives in Chemical Biology

Benzamide derivatives represent a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous therapeutic agents and research tools. bldpharm.comnih.gov This structural class is known for its diverse pharmacological activities, including but not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer properties. bldpharm.com The amide bond is a key feature, capable of participating in hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov

The versatility of the benzamide core allows for substitutions at various positions on the benzene (B151609) ring and the amide nitrogen, leading to a wide array of compounds with tailored biological activities. nih.gov For instance, substituted benzamides have been developed as antipsychotics, antidepressants, and prokinetic agents. nih.gov The exploration of novel benzamide derivatives like N-cyclopropyl-4-ethoxybenzamide is a logical progression in the quest for new bioactive molecules with improved or novel therapeutic potential.

Overview of Cyclopropyl (B3062369) and Ethoxy Moieties in Bioactive Compounds

The inclusion of cyclopropyl and ethoxy groups in this compound is a deliberate design choice based on the well-documented contributions of these moieties to the bioactivity and pharmacokinetic profiles of drug candidates.

The cyclopropyl group is a small, rigid, three-membered carbocycle that has gained increasing attention in drug design. nih.govsigmaaldrich.comresearchgate.net Its unique structural and electronic properties can confer several advantages:

Enhanced Potency and Metabolic Stability : The cyclopropyl ring can increase the potency of a compound by providing a conformationally constrained structure that can lead to more favorable binding to a biological target. sigmaaldrich.comresearchgate.net It is also generally more resistant to metabolic degradation compared to larger alkyl groups. sigmaaldrich.com

Improved Physicochemical Properties : The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Reduced Off-Target Effects : The conformational rigidity of the cyclopropyl group can help to improve the selectivity of a compound for its intended target, thereby reducing the likelihood of off-target effects. sigmaaldrich.comresearchgate.net

The ethoxy group , a short alkoxy chain, also plays a significant role in modulating the properties of bioactive molecules. Its primary contributions include:

Increased Lipophilicity : The ethoxy group can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its oral bioavailability.

Hydrogen Bond Acceptor : The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions with biological targets.

Metabolic Handle : While generally stable, the ethoxy group can be a site for metabolism, which can be a factor in the drug's duration of action and clearance.

Rationale for Investigating this compound

The investigation of this compound is driven by its potential utility in several areas of chemical research, primarily as a chemical probe, a foundation for structure-activity relationship studies, and in the exploration of novel pharmacophores.

A chemical probe is a small molecule used to study and manipulate biological systems. This compound, with its combination of a known bioactive scaffold and modulating functional groups, is a candidate for development as a chemical probe. Its defined structure could be used to investigate the function of specific proteins or pathways, provided it demonstrates selective interaction with a biological target.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound serves as an excellent starting point for SAR studies. By systematically modifying each of its three key components—the benzamide core, the N-cyclopropyl group, and the 4-ethoxy group—researchers can elucidate the structural requirements for a desired biological effect. For instance, analogs with different N-alkyl groups or alternative substitutions on the benzene ring could be synthesized and evaluated to build a comprehensive SAR profile.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique combination of the benzamide, cyclopropyl, and ethoxy moieties in this compound represents a distinct pharmacophoric arrangement. Investigating the biological activities of this compound and its analogs could lead to the discovery of novel pharmacophores for previously undrugged targets or provide new scaffolds for existing targets with improved properties.

Interactive Data Table: Properties of Key Moieties in this compound

| Moiety | Key Properties | Potential Contributions to Bioactivity |

| Benzamide | Planar aromatic ring, Amide linker (H-bond donor/acceptor) | Core scaffold, Target interaction |

| Cyclopropyl | Rigid, Three-membered ring, Increased sp3 character | Enhanced potency, Metabolic stability, Conformational restriction |

| Ethoxy | Flexible alkyl chain, H-bond acceptor | Modulated lipophilicity, Improved ADME properties |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-7-3-9(4-8-11)12(14)13-10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUOIZTXKIKOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354441 | |

| Record name | N-cyclopropyl-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314023-44-4 | |

| Record name | N-Cyclopropyl-4-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314023-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyl-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of N Cyclopropyl 4 Ethoxybenzamide

Established Synthetic Routes to Benzamide (B126) Core Structures

The benzamide moiety is a ubiquitous structural motif in a vast array of organic molecules, including many pharmaceuticals. Consequently, numerous synthetic methods for its construction have been developed and refined over the years. These can be broadly categorized into amide coupling methodologies and the synthesis and functionalization of necessary precursors.

Amide Coupling Methodologies

The most common and direct approach to forming the amide bond of a benzamide is through the coupling of a benzoic acid derivative with an amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov A variety of coupling reagents have been developed for this purpose, each with its own advantages and substrate scope. nih.gov

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other prominent coupling agents include phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). nih.gov The choice of solvent and base is also crucial for the success of these reactions, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govgoogle.com

More recently, efforts have focused on developing more sustainable and environmentally friendly methods for amide bond formation. These include catalytic approaches that minimize the use of stoichiometric activating agents. researchgate.net

Precursor Synthesis and Functionalization

The synthesis of the benzamide core relies on the availability of appropriately functionalized precursors: a benzoic acid derivative and an amine. For N-cyclopropyl-4-ethoxybenzamide, the key precursors are 4-ethoxybenzoic acid and cyclopropylamine (B47189).

Synthesis of 4-ethoxybenzoic acid: This precursor can be prepared through various standard organic transformations. A common method involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxybenzoic acid is alkylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Synthesis of Cyclopropylamine: The synthesis of cyclopropylamine can be more challenging due to the strained nature of the cyclopropyl (B3062369) ring. One established method is the Hofmann rearrangement of cyclopropanecarboxamide. Another approach involves the Curtius degradation of cyclopropanecarboxylic acid. nih.gov More contemporary methods may utilize transition-metal-catalyzed reactions. The development of scalable and efficient syntheses for this amine is an active area of research. nih.gov

Specific Synthetic Approaches to this compound

The direct synthesis of this compound is typically achieved by the amide coupling of 4-ethoxybenzoic acid and cyclopropylamine.

Optimization of Reaction Conditions and Yield

The efficiency of the coupling reaction between 4-ethoxybenzoic acid and cyclopropylamine can be significantly influenced by the choice of reagents and reaction parameters. Researchers often screen various coupling agents, solvents, bases, and temperatures to maximize the yield and purity of the final product. For instance, a study might compare the effectiveness of EDC/HOBt versus HATU in different solvents like DMF or DCM. The use of microwave irradiation has also been explored to accelerate reaction times and improve yields in some amide bond formations. researchgate.net

A systematic optimization process, as illustrated in the hypothetical table below, is often employed.

Table 1: Hypothetical Optimization of the Synthesis of this compound

| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EDC | HOBt | DIPEA | DCM | 25 | 12 | 75 |

| 2 | HATU | - | DIPEA | DMF | 25 | 6 | 88 |

| 3 | PyBOP | - | TEA | DCM | 25 | 8 | 82 |

| 4 | EDC | HOBt | DIPEA | DMF | 50 | 4 | 85 |

| 5 | HATU | - | DIPEA | DMF | 0 | 10 | 80 |

This table is for illustrative purposes only and does not represent actual experimental data.

Strategies for Chemical Modification and Analogue Synthesis

To explore the structure-activity relationships and potentially discover compounds with enhanced or novel properties, the chemical modification of this compound is a key strategy. This involves the synthesis of analogues with variations in different parts of the molecule.

Modifications of the Benzoyl Moiety: Analogues can be synthesized by replacing the 4-ethoxybenzoic acid with other substituted benzoic acids. This allows for the introduction of a wide range of functional groups at various positions on the aromatic ring, altering the electronic and steric properties of the molecule. For example, using 3-hydroxy-4-methoxybenzoic acid would yield N-cyclopropyl-3-hydroxy-4-methoxybenzamide. researchgate.net

Modifications of the N-Alkyl Group: The cyclopropyl group can be replaced with other cyclic or acyclic alkyl groups. This can be achieved by using different primary amines in the amide coupling reaction. For instance, using cyclohexylamine (B46788) would produce N-cyclohexyl-4-ethoxybenzamide. sigmaaldrich.com

Introduction of Linkers and Additional Functional Groups: More complex analogues can be synthesized by incorporating linkers or additional functional groups. For example, an aminomethyl group could be introduced on the cyclopropyl ring, leading to compounds like N-[1-(aminomethyl)cyclopropyl]-4-ethoxybenzamide. nih.gov Similarly, the ethoxy group could be extended or functionalized, as in N-[3-(cyclopropylmethoxy)propyl]-4-ethoxybenzamide. nih.gov

The synthesis of these analogues often follows the same fundamental amide coupling strategies, with the diversity arising from the selection of the initial building blocks. The design and synthesis of such analogues are crucial for medicinal chemistry and drug discovery programs. nih.gov

Synthetic Strategies for this compound

The synthesis of this compound can be achieved through several established methods for amide bond formation. A common and direct approach involves the coupling of a 4-ethoxybenzoic acid derivative with cyclopropylamine.

One of the most prevalent methods is the conversion of 4-ethoxybenzoic acid into a more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-ethoxybenzoyl chloride is then reacted with cyclopropylamine, often in the presence of a base like triethylamine (Et₃N) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This reaction, a variation of the Schotten-Baumann reaction, is generally efficient and proceeds under mild conditions. fishersci.co.ukrsc.org

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of 4-ethoxybenzoic acid with cyclopropylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with cyclopropylamine to yield the desired amide. This method avoids the need to isolate the often-sensitive acyl chloride.

A general synthetic scheme is presented below:

Scheme 1: Synthesis of this compound

Route A: Acyl Chloride Method

4-ethoxybenzoic acid + SOCl₂ → 4-ethoxybenzoyl chloride

4-ethoxybenzoyl chloride + Cyclopropylamine + Base → this compound

Route B: Coupling Reagent Method

4-ethoxybenzoic acid + Cyclopropylamine + Coupling Reagent (e.g., EDC/HOBt) → this compound

Substituent Effects on the Benzene (B151609) Ring

The electronic and steric nature of substituents on the benzene ring of this compound can significantly influence its chemical properties and potential biological activity. While specific studies on this exact molecule are limited, general principles from related benzamide derivatives can be inferred.

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring can modulate the electron density of the entire molecule. For instance, the introduction of additional alkoxy groups or alkyl chains would be expected to increase electron density, potentially affecting the reactivity of the aromatic ring towards electrophilic substitution. Conversely, the addition of nitro or halo groups would decrease electron density. nih.gov

The position of these substituents is also critical. For example, a substituent at the ortho position to the amide linkage could introduce steric hindrance, potentially influencing the conformation of the molecule around the aryl-carbonyl bond.

Table 1: Potential Substituent Effects on the Benzene Ring

| Substituent | Position | Expected Electronic Effect | Potential Steric Influence |

| Methoxy (B1213986) (-OCH₃) | ortho, meta, para | Electron-donating | Moderate (ortho) |

| Nitro (-NO₂) | ortho, meta, para | Electron-withdrawing | Moderate |

| Chloro (-Cl) | ortho, meta, para | Electron-withdrawing (inductive), Weakly donating (resonance) | Minimal |

| Methyl (-CH₃) | ortho, meta, para | Electron-donating | Minimal to Moderate |

Modifications of the N-cyclopropyl Moiety

The N-cyclopropyl group is a key feature of the molecule, and its modification can lead to significant changes in molecular shape and properties. The cyclopropyl ring is known to be susceptible to ring-opening reactions under certain conditions, which can be exploited for further derivatization.

For instance, the cyclopropyl group can undergo metabolic oxidation, which may lead to hydroxylated metabolites or ring-opened products. researchgate.net In a laboratory setting, reactions that proceed via radical or cationic intermediates at the nitrogen atom could potentially lead to the fragmentation of the cyclopropyl ring. google.com

Another avenue for modification is the substitution on the cyclopropyl ring itself, although this is synthetically more challenging. The preparation of substituted cyclopropylamines would be required as starting materials. For example, using (1-methylcyclopropyl)amine in the initial synthesis would yield the corresponding N-(1-methylcyclopropyl)-4-ethoxybenzamide.

Variations of the Ethoxy Substituent

The ethoxy group at the 4-position of the benzene ring can be varied to explore the impact of the alkyl chain length and the nature of the ether linkage.

Simple homologation by using different 4-alkoxybenzoic acids as starting materials allows for the synthesis of a series of analogues (e.g., N-cyclopropyl-4-methoxybenzamide, N-cyclopropyl-4-propoxybenzamide). This can be used to probe the effect of lipophilicity in this region of the molecule.

Furthermore, the ether oxygen can be replaced with other heteroatoms. For example, the synthesis of N-cyclopropyl-4-(ethylthio)benzamide, where the oxygen is replaced by sulfur, would introduce a soft and more polarizable atom. The synthesis of such an analogue would start from 4-(ethylthio)benzoic acid. The properties of a related compound, N-cyclopropyl-4-sulfanylbenzamide, have been predicted. nih.gov

Table 2: Potential Variations of the Ethoxy Substituent

| Original Moiety | Modified Moiety | Starting Material for Synthesis | Potential Change in Properties |

| -OCH₂CH₃ (Ethoxy) | -OCH₃ (Methoxy) | 4-methoxybenzoic acid | Decreased lipophilicity |

| -OCH₂CH₃ (Ethoxy) | -OCH₂CH₂CH₃ (Propoxy) | 4-propoxybenzoic acid | Increased lipophilicity |

| -OCH₂CH₃ (Ethoxy) | -SCH₂CH₃ (Ethylthio) | 4-(ethylthio)benzoic acid | Altered electronic properties, increased polarizability |

Introduction of Heteroatoms and Ring Systems

The introduction of heteroatoms and additional ring systems can dramatically alter the scaffold of this compound, leading to compounds with fundamentally different shapes and electronic properties.

Heteroatoms can be incorporated into the benzene ring, transforming it into a heterocyclic system. For example, replacing a carbon atom in the benzene ring with a nitrogen atom would lead to a pyridinamide derivative. The synthesis would require the corresponding ethoxy-substituted pyridinecarboxylic acid.

Furthermore, the benzene ring can be fused with other rings, either carbocyclic or heterocyclic, to create more complex polycyclic structures. For instance, a naphthalene (B1677914) or quinoline (B57606) core could replace the phenyl ring, significantly increasing the surface area and modifying the electronic landscape of the molecule. The synthesis of such derivatives would start from the corresponding fused-ring carboxylic acids.

The introduction of a heterocyclic ring at the ortho position of the benzamide, a strategy employed in the design of some bioactive molecules, is another possibility for derivatization. nih.gov

Molecular Design and Computational Investigations of N Cyclopropyl 4 Ethoxybenzamide

Conformational Analysis and Molecular Dynamics Simulations

Molecular mechanics and ab initio calculations are often employed to investigate the conformations of substituted benzamides. nih.gov For N-cyclopropyl-4-ethoxybenzamide, key torsional angles include the C(ar)-C(O) bond, the C(O)-N bond, and the C(ar)-O bond. Theoretical calculations for similar benzamides have shown that the planarity of the amide group and its orientation relative to the phenyl ring are critical. nih.gov In many benzamide (B126) derivatives, a non-planar conformation, where the amide group is twisted out of the plane of the phenyl ring, is energetically favored. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of molecules like this compound in a simulated physiological environment. tandfonline.comtandfonline.com An MD simulation, typically run for a duration of nanoseconds, can reveal the stability of different conformations and the dynamic interactions between the ligand and its environment. tandfonline.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule's conformation over time. tandfonline.com For instance, a stable conformation would exhibit low RMSD values, indicating minimal deviation from the initial structure.

A hypothetical conformational analysis might reveal several low-energy conformers for this compound, differing in the orientation of the cyclopropyl (B3062369) and ethoxy groups. The relative populations of these conformers can be estimated based on their calculated energies.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) (°) | Dihedral Angle (O=C-N-C) (°) | Relative Energy (kcal/mol) |

| 1 | 178.5 | 15.2 | 0.00 |

| 2 | -179.1 | -165.8 | 1.25 |

| 3 | 85.3 | 14.9 | 2.10 |

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For benzamide derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, while the LUMO is distributed over the carbonyl group and the phenyl ring. sci-hub.seresearchgate.net In this compound, the presence of the electron-donating ethoxy group would be expected to raise the energy of the HOMO, potentially increasing its reactivity.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

| E_HOMO | -6.58 |

| E_LUMO | -0.95 |

| Energy Gap (ΔE) | 5.63 |

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.delibretexts.org These maps are valuable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand recognition. chemrxiv.orgresearchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen and the oxygen of the ethoxy group, making them potential hydrogen bond acceptors. researchgate.net The amide hydrogen, on the other hand, would exhibit a positive potential, indicating its role as a hydrogen bond donor.

In Silico Prediction of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. mdpi.comresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govajchem-a.com

Given the structure of this compound, with its amide linkage and aromatic ring, it could hypothetically target a range of proteins, such as enzymes or receptors that recognize benzamide-containing ligands. mdpi.comresearchgate.net For instance, docking studies could be performed against histone deacetylases (HDACs) or various kinases, which are common targets for benzamide derivatives. nih.govresearchgate.net

The docking process involves placing the ligand in the binding site of the protein and evaluating the interaction energy. A lower binding energy (more negative value) typically indicates a more stable protein-ligand complex. researchgate.net The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 3: Hypothetical Docking Results for this compound with Protein Targets

| Hypothetical Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A (e.g., 1XYZ) | -8.5 | ASP145, LYS33, VAL88 |

| Deacetylase B (e.g., 2ABC) | -7.9 | HIS142, PHE208, TYR305 |

| Receptor C (e.g., 3DEF) | -9.1 | SER192, TRP340, LEU343 |

These hypothetical results would suggest that this compound has the potential to bind to these protein families, with specific amino acid residues playing a key role in the interaction.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.govrsc.org A pharmacophore model can be generated based on the structures of a series of active compounds. nih.govrsc.org

For this compound and its analogues, a pharmacophore model could be developed to guide the design of new compounds with potentially improved activity. rsc.org The model would likely include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), a hydrophobic feature (the cyclopropyl group), and an aromatic ring.

By screening virtual libraries of compounds against this pharmacophore model, new molecules that fit the required spatial arrangement of features can be identified for synthesis and biological testing. This approach accelerates the drug discovery process by focusing on compounds with a higher probability of being active. nih.gov

Advanced Computational Methodologies in Lead Optimization

In the optimization of lead compounds such as this compound, advanced computational methodologies are indispensable for refining molecular structures to enhance potency and selectivity. These techniques provide deep insights into the thermodynamics of protein-ligand binding and leverage statistical learning to predict molecular activity, thereby accelerating the design-synthesis-test cycle.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)

Predicting the binding affinity of a ligand to its target protein is a primary goal in lead optimization. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two prominent computational methods used to calculate the free energy of binding, offering different balances between accuracy and computational cost.

Free Energy Perturbation (FEP) is a rigorous, physics-based method that calculates the difference in binding free energy (ΔΔG) between two closely related ligands. youtube.com The method involves creating a non-physical, or "alchemical," transformation pathway that gradually turns one molecule (e.g., a known lead) into another (a proposed analog) within the context of the protein's binding site and in solution. acs.orgacs.org By simulating small steps along this pathway, FEP can provide highly accurate predictions, often with an error margin of less than 1 kcal/mol, which is crucial for prioritizing which compounds to synthesize. researchgate.net For a compound like this compound, FEP could be used to evaluate the impact of subtle modifications, such as altering the ethoxy group to a methoxy (B1213986) or propoxy group, on binding affinity. The high accuracy of FEP makes it a valuable tool in the later stages of lead optimization when fine-tuning interactions is critical. youtube.com

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a more computationally efficient end-state method for estimating binding free energy (ΔG). researchgate.net Unlike FEP, which calculates the relative free energy difference, MM/PBSA estimates the absolute binding free energy of a single ligand. nih.gov The calculation involves running a molecular dynamics (MD) simulation of the protein-ligand complex and then, as a post-processing step, calculating the molecular mechanics energy, the polar solvation energy (via the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). frontiersin.org While less computationally demanding than FEP, MM/PBSA is generally less accurate due to approximations, such as neglecting the entropic contribution to binding. researchgate.netbohrium.com Nevertheless, it is widely used in virtual screening and to re-rank docked poses, providing a better estimation of binding affinity than standard docking scores. nih.gov For instance, in a study of benzamide derivatives, MM/GBSA (a closely related method) was used to evaluate and prioritize hit compounds. nih.gov

The following table illustrates a hypothetical comparison of these methods for prioritizing analogs of this compound. The data is representative of typical outcomes from computational studies on similar molecular classes. chemrxiv.orgnih.gov

| Compound Analog | Modification | Predicted ΔΔG (FEP) (kcal/mol) | Predicted ΔG (MM/PBSA) (kcal/mol) | Method Accuracy (Typical RMSE) |

| Lead: this compound | - | (Reference) | -52.5 | - |

| Analog 1 | 4-ethoxy -> 4-propoxy | -0.75 | -54.1 | FEP: < 1 kcal/mol |

| Analog 2 | 4-ethoxy -> 4-isopropoxy | -1.20 | -55.8 | MM/PBSA: 2-4 kcal/mol |

| Analog 3 | cyclopropyl -> cyclobutyl | +0.50 | -49.7 | - |

| Analog 4 | H -> 3-fluoro | -0.25 | -53.2 | - |

| Data is illustrative and not from a direct study of the specified compound. |

Biological Target Identification and Validation Preclinical Focus

Target Validation in Relevant Biological Systems (non-human)

Despite a thorough search of scientific literature, no specific studies detailing the target validation of N-cyclopropyl-4-ethoxybenzamide in non-human biological systems were identified. The subsequent subsections reflect this absence of available data.

Gene Silencing or Overexpression Studies (e.g., CRISPR-Cas9)

No publicly available research could be located that has utilized gene silencing techniques, such as RNA interference (RNAi), or gene-editing technologies like CRISPR-Cas9, to investigate the biological target of this compound. Such studies are instrumental in confirming a target's role in a biological pathway by observing the phenotypic changes that occur when the target gene is knocked down, knocked out, or overexpressed in the presence of the compound. The absence of this data indicates that this specific avenue of target validation for this compound has not been published.

Recombinant Protein Expression and Biochemical Assays

Information regarding the use of recombinant protein expression to produce the putative target of this compound for use in biochemical assays is not available in the public domain. This methodology is critical for directly assessing the interaction between a compound and its protein target in a controlled, cell-free environment. Typically, these assays would be used to determine binding affinity and the direct modulatory effect of the compound on the protein's function.

In Vitro Enzyme Kinetics and Inhibition Studies (e.g., IC50 determination)

There are no published in vitro enzyme kinetics or inhibition studies for this compound. Consequently, key metrics such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, are not available for this compound. nih.gov Such studies are fundamental in characterizing the potency and mechanism of inhibition of enzyme-targeting compounds.

Due to the lack of available data, no data tables can be generated for the aforementioned sections.

Structure Activity Relationship Sar Studies of N Cyclopropyl 4 Ethoxybenzamide Derivatives

Systematic Structural Modifications and Activity Profiling

SAR studies involve the synthesis of a series of analogues where specific parts of the lead compound, in this case, N-cyclopropyl-4-ethoxybenzamide, are altered. These analogues are then tested to determine how these changes affect their interaction with a biological target.

The N-cyclopropyl group is a crucial feature in many biologically active compounds. Its small, rigid, three-membered ring structure can confer unique properties compared to larger, more flexible alkyl or cycloalkyl groups. The incorporation of a cyclopropane ring into drug molecules can enhance metabolic stability and modulate molecular conformation to improve target binding. unl.pt

Research on related cycloalkylamide derivatives has demonstrated that the size of the cycloalkyl ring is a critical determinant of biological activity. For instance, in a series of cycloalkylamide inhibitors of soluble epoxide hydrolase, compounds with smaller rings like cyclopropyl (B3062369) showed poor inhibitory potency. However, replacing the cyclopropyl group with a larger cyclohexyl ring resulted in a more than five-fold improvement in inhibition. This suggests that for certain biological targets, the size and steric bulk of the N-substituent are paramount, with the smaller cyclopropyl ring being suboptimal for achieving potent inhibition.

The conformation of the cyclopropane ring can also be a key factor. The constrained nature of the ring can help lock the molecule into a specific three-dimensional shape that is optimal for binding to a receptor or enzyme active site. unl.pt

| Compound Analogue | N-Substituent | Relative Inhibitory Potency |

|---|---|---|

| Analogue 1 | Cyclopropyl | Low |

| Analogue 2 | Cyclopentyl | Low |

| Analogue 3 | Cyclohexyl | High |

The 4-ethoxy group on the benzamide (B126) core is another key site for modification in SAR studies. As an alkoxy group, its primary influence is on the electronic and lipophilic character of the molecule. Variations typically involve altering the length of the alkyl chain (e.g., methoxy (B1213986), propoxy, butoxy) or replacing it with other functional groups.

Changing the length of the alkoxy chain directly impacts the compound's lipophilicity (its ability to dissolve in fats and lipids). Increasing the chain length generally increases lipophilicity, which can affect properties such as cell membrane permeability, plasma protein binding, and metabolic stability. For instance, a longer alkyl chain might enhance passage through the blood-brain barrier but could also lead to increased metabolic breakdown or reduced solubility in aqueous environments.

In studies of related benzamide derivatives targeting the cell division protein FtsZ, it was found that the binding pocket is highly hydrophobic. mdpi.com This suggests that apolar tails are preferred, and modifications to the ethoxy group that increase lipophilicity could be beneficial for activity against such targets. mdpi.com The optimal length and nature of this substituent depend heavily on the specific topology and chemical nature of the target's binding site.

| Compound Analogue | 4-Position Substituent | LogP (Calculated) | Hypothetical IC50 (nM) |

|---|---|---|---|

| Analogue A | -OCH3 (Methoxy) | 2.1 | 150 |

| Analogue B | -OCH2CH3 (Ethoxy) | 2.6 | 95 |

| Analogue C | -OCH2CH2CH3 (Propoxy) | 3.1 | 120 |

| Analogue D | -OH (Hydroxy) | 1.5 | 500 |

For example, adding electron-withdrawing groups (e.g., chloro, fluoro, nitro) or electron-donating groups (e.g., methyl, amino) can significantly impact the acidity of the amide N-H group and the electron density of the carbonyl oxygen. These changes can affect hydrogen bonding capabilities with a biological target. In a study of fungicidal benzamides, derivatives with a 2-fluoro substituent on the benzene (B151609) ring showed superior inhibitory activity compared to other analogues. mdpi.com

The position of the substituent is also critical. A substituent at the ortho-position (adjacent to the amide linkage) can introduce steric hindrance that forces the amide group out of the plane of the benzene ring, altering the molecule's conformation and how it fits into a binding site.

| Compound Analogue | Benzene Ring Substituent | Inhibition (%) against B. cinereal at 50 mg/L |

|---|---|---|

| Analogue X | 2-Fluoro | 90.5% |

| Analogue Y | 4-tert-Butyl | 75.2% |

| Analogue Z | 4-Bromo | 68.8% |

Data adapted from studies on related benzamide derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational evolution of SAR studies. It aims to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. archivepp.com This allows for the prediction of the activity of novel, unsynthesized molecules.

To develop a QSAR model for this compound analogues, a "training set" of compounds with known biological activities is required. nih.gov For each compound in this set, a variety of physicochemical parameters, known as descriptors, are calculated. The goal is to build a statistical model that correlates these descriptors with the observed activity.

The development process typically involves:

Data Set Selection: A diverse set of this compound analogues with accurately measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the activity. researchgate.net For example, a simplified QSAR equation might look like: log(1/IC50) = a(logP) - b(Steric_Parameter) + c(Electronic_Parameter) + d where a, b, c, and d are coefficients determined by the regression analysis.

Model Validation: The predictive power of the model is tested using both internal validation (e.g., cross-validation) and external validation with a "test set" of compounds that were not used in the model's creation. jppres.com

A robust and validated QSAR model serves as a powerful tool for virtual screening, enabling researchers to prioritize the synthesis of new analogues that are predicted to have the highest potency. nih.gov

The success of a QSAR model depends on selecting the right physicochemical descriptors—numerical values that quantify different aspects of a molecule's structure. frontiersin.org For the this compound scaffold, key descriptors would likely fall into three main categories:

Hydrophobic Descriptors: These describe a molecule's lipophilicity. The most common is LogP , the logarithm of the partition coefficient between octanol and water. The length of the ethoxy chain and other substituents on the benzamide core would directly influence this value. slideshare.net

Electronic Descriptors: These quantify the electronic properties of a molecule. The Hammett constant (σ) is a classic example, measuring the electron-donating or electron-withdrawing ability of substituents on the benzene ring. slideshare.net Other electronic descriptors include dipole moment and atomic charges, which are crucial for electrostatic or hydrogen-bonding interactions.

Steric Descriptors: These describe the size and shape of the molecule or its substituents. Parameters like Molar Refractivity (MR) quantify the volume of a substituent, while others like the Taft steric parameter (Es) or Verloop STERIMOL parameters provide more detailed shape information. slideshare.netmlsu.ac.in The size of the N-cyclopropyl group versus a larger ring would be captured by these descriptors.

By analyzing the final QSAR equation, researchers can identify which descriptors have the most significant impact on biological activity, thereby providing direct insight into the molecular properties that are essential for a successful drug candidate. frontiersin.org

| Descriptor Type | Example Descriptor | Relevance to Scaffold |

|---|---|---|

| Hydrophobic | LogP | Influenced by ethoxy chain length and ring substituents; affects membrane permeability and solubility. |

| Electronic | Hammett Constant (σ) | Quantifies the effect of substituents on the benzamide ring's electron density, affecting target binding. |

| Steric | Molar Refractivity (MR) | Describes the volume of the N-cyclopropyl group and other substituents, indicating steric fit in the binding site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Quantum Chemical | HOMO/LUMO Energies | Describes the molecule's ability to participate in charge-transfer interactions with the biological target. |

Correlation of Structural Features with Specific Target Interactions

The N-cyclopropylbenzamide scaffold is a versatile pharmacophore found in inhibitors of various biological targets. The specific interactions are largely dictated by the substitutions on the cyclopropyl group, the benzamide ring, and the nature of the amide linker.

The N-cyclopropyl group is a critical feature. Its small, rigid structure allows it to fit into specific hydrophobic pockets within a target protein's binding site. In the context of Tyrosine Kinase 2 (TYK2) inhibitors, for example, the introduction of a cyclopropylamide modification has been shown to enhance potency. This is often due to the favorable conformational constraints imposed by the cyclopropyl ring, which can orient the rest of the molecule for optimal interaction with key residues in the active site.

The benzamide portion of the molecule serves as a central scaffold. The 4-ethoxy group is a key feature that can influence binding affinity and selectivity. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein. The length and nature of the alkoxy group at this position can be modified to probe the size and characteristics of the corresponding binding pocket. For instance, extending the alkyl chain or introducing branching can alter lipophilicity and steric interactions, thereby modulating the compound's activity.

Substituents on the phenyl ring can further refine the interaction with the target. For example, in the development of TYK2 inhibitors, the addition of dichloro- and cyano- groups to the phenyl ring significantly improved potency and selectivity against other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov

Lead Optimization Strategies Derived from SAR Data

SAR data provides a roadmap for rationally designing improved derivatives from a lead compound like this compound. The primary goals of lead optimization are to enhance potency and selectivity, and to fine-tune binding affinity.

Potency and Selectivity Enhancement

A key strategy for enhancing potency and selectivity involves the use of structure-based design. By understanding how a lead compound binds to its target, medicinal chemists can introduce modifications that strengthen these interactions or introduce new favorable ones.

For instance, in the optimization of a 4-aminopyridine benzamide scaffold for TYK2 inhibition, the introduction of a (1R,2R)-2-fluorocyclopropylamide modification was a successful strategy. nih.gov The fluorine atom, a small and highly electronegative atom, can form favorable electrostatic or dipole-dipole interactions with the target protein, thereby increasing potency. This modification also contributed to improved selectivity over related kinases. nih.gov

The following table illustrates how modifications to a related benzamide scaffold can impact potency and selectivity for TYK2.

| Compound | Modification | TYK2 IC50 (nM) | JAK1 Selectivity (fold) | JAK2 Selectivity (fold) |

| Lead Compound | N-isopropyl | 100 | 10 | 20 |

| Derivative 1 | N-cyclopropyl | 50 | 20 | 40 |

| Derivative 2 | N-(2-fluorocyclopropyl) | 15 | 100 | 200 |

This table is a representative example based on principles of lead optimization and may not reflect actual experimental data for this compound itself.

Modulation of Binding Affinity

Modulating binding affinity is a nuanced process that involves balancing enthalpic and entropic contributions to the free energy of binding. The SAR data can guide modifications to achieve the desired affinity profile.

The N-cyclopropyl group contributes to binding affinity by restricting the molecule's conformation, which reduces the entropic penalty upon binding. Modifications to this group, such as the introduction of substituents, can further enhance affinity by creating additional interactions with the target.

The 4-ethoxy group on the benzamide ring can be systematically varied to probe the binding pocket and optimize van der Waals and hydrogen bonding interactions. Replacing the ethoxy group with other alkoxy groups of varying lengths or with groups capable of forming different types of interactions (e.g., trifluoromethoxy) can significantly impact binding affinity. nih.gov

In studies of N-substituted 4-(trifluoromethoxy)benzamidines, which are structurally related to benzamides, modifications to the N-substituent had a profound effect on affinity for the GluN2B-containing NMDA receptor. nih.gov Replacing a benzyl group with polycyclic moieties, for instance, resulted in a complete loss of activity, highlighting the high degree of structural and electronic complementarity required for strong binding. nih.gov

The following table demonstrates how substitutions on the benzamide ring can modulate binding affinity, represented by the inhibition constant (Ki).

| Compound | R-group at 4-position | N-substituent | Target | Ki (nM) |

| Analog 1 | -OCH3 | -cyclopropyl | Target X | 85 |

| Analog 2 | -OCH2CH3 | -cyclopropyl | Target X | 50 |

| Analog 3 | -OCH2CF3 | -cyclopropyl | Target X | 25 |

| Analog 4 | -OCH2CH3 | -isopropyl | Target X | 120 |

This table is a representative example based on SAR principles and may not reflect actual experimental data for this compound itself.

By systematically applying these lead optimization strategies based on detailed SAR studies, researchers can develop this compound derivatives with improved therapeutic profiles.

Preclinical Biological Evaluation in Vitro and in Vivo Non Human Studies

Cellular Assays for Target Engagement and Pathway Modulation

The initial stages of characterizing a new chemical entity involve in vitro cellular assays to determine its biological activity. These assays are crucial for identifying the molecular target of the compound and understanding its effect on cellular pathways.

To assess the general effect of a compound on cell health, proliferation and viability assays are fundamental. nih.gov These assays measure the number of healthy, metabolically active cells. nih.gov Common methods include:

MTT or XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. sigmaaldrich.com

ATP-based Assays: The amount of ATP present in a cell culture is a direct indicator of cell viability, as only living cells produce ATP. sigmaaldrich.comnih.gov

Dye Exclusion Assays: Dyes like trypan blue are excluded by healthy cells with intact membranes but can penetrate and stain non-viable cells. nih.gov

These assays would determine if N-cyclopropyl-4-ethoxybenzamide exhibits cytotoxic effects or influences cell growth rates in various non-cancer cell lines.

Once a compound's effect on cell viability is known, the next step is to investigate its impact on specific intracellular signaling pathways. This helps to elucidate the mechanism of action. Techniques for this analysis include:

Western Blot: This technique is used to detect and quantify specific proteins in a cell lysate. It can reveal changes in the expression levels or post-translational modifications (e.g., phosphorylation) of proteins involved in a signaling cascade following treatment with the compound.

Quantitative Polymerase Chain Reaction (qPCR): qPCR measures the expression levels of specific genes by quantifying the amount of messenger RNA (mRNA). This can indicate if the compound alters the transcription of genes related to a particular pathway.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or beta-galactosidase) linked to a specific DNA response element. Changes in the expression of the reporter gene reflect the activity of the signaling pathway that regulates that response element.

For this compound, these analyses would be essential to identify which cellular signaling pathways it modulates.

If the compound is suspected to target ion channels, electrophysiological studies are paramount. These studies directly measure the flow of ions across cell membranes. Techniques like patch-clamp electrophysiology can determine if a compound acts as an opener, blocker, or modulator of specific ion channels. Given that some benzamide (B126) derivatives are known to interact with ion channels, investigating the effect of this compound on various channel types would be a logical step in its preclinical evaluation.

In Vivo Pharmacological Models (non-human, non-clinical)

Following in vitro characterization, the biological effects of a compound are assessed in living organisms using non-human animal models. These studies provide insights into the compound's physiological effects and its behavior within a complex biological system.

Depending on the in vitro findings, specific animal models are chosen to evaluate the compound's potential therapeutic effects. For instance:

Pain Models: If in vitro data suggests an interaction with pain-related targets, models such as the hot-plate test, tail-flick test, or formalin-induced paw licking in rodents can be used to assess analgesic properties. researchgate.netmdpi.com

Inflammation Models: Carrageenan-induced paw edema or lipopolysaccharide-induced inflammation in rodents are common models to test for anti-inflammatory activity. mdpi.com

Neurological Models: Should the compound show activity on neuronal cells, various animal models of neurological disorders could be employed to investigate its effects on specific neurological pathways. researchgate.net

The selection of the appropriate animal model is critical for understanding the potential in vivo applications of this compound.

Pharmacokinetic studies are essential to understand how an organism processes a compound. These studies, often conducted in rodents or other non-human species, determine the following properties:

Absorption: How the compound is taken up into the body.

Distribution: Where the compound travels within the body and its concentration in various tissues.

Metabolism: How the compound is chemically modified by the body.

Excretion: How the compound and its metabolites are eliminated from the body.

This ADME profile is crucial for determining the bioavailability and half-life of this compound, which are critical parameters for its further development.

Pharmacodynamic Assessments in Animal Models (e.g., target engagement, biomarker modulation)

No published studies were identified that described the pharmacodynamic properties of this compound in animal models. Such studies would be essential to determine how the compound interacts with its biological target in a living organism and to what extent it modulates relevant biomarkers. This information is critical for establishing a compound's mechanism of action and its potential efficacy.

Analytical Methodologies for N Cyclopropyl 4 Ethoxybenzamide and Its Metabolites

Chromatographic Techniques for Purification and Quantification

Chromatographic methods are essential for separating the target analyte from complex matrices and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and quantification of benzamide (B126) derivatives like N-cyclopropyl-4-ethoxybenzamide. Its versatility allows for the analysis of such compounds in various formulations and biological samples. ptfarm.plnih.gov

A typical HPLC method for the analysis of this compound would involve a reversed-phase approach. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Method Parameters: A satisfactory separation can be achieved using a C8 or C18 column. ptfarm.plnih.gov A gradient elution system is often employed to ensure good resolution and reasonable analysis time. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a pH modifier like phosphoric acid, can be effective. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. The specific wavelength for detection would be optimized for maximum absorbance, likely in the range of 254 nm. nih.gov

For quantification, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. Method validation ensures the selectivity, accuracy, and precision of the analysis. nih.gov Column-switching techniques can also be implemented to allow for direct injection of serum or plasma samples, simplifying sample pretreatment. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid B: Acetonitrile | | Elution | Gradient elution, e.g., starting with 25% B, increasing to 50% B | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable molecules. azolifesciences.com For non-volatile compounds like this compound and its potentially more polar metabolites (e.g., hydroxylated or dealkylated forms), a derivatization step is necessary to increase their volatility and thermal stability. nih.govyoutube.com

Derivatization: The most common derivatization process for metabolomics involves a two-step reaction:

Methoximation: This step protects aldehyde and keto groups, which might be present in metabolites, preventing the formation of multiple derivatives from a single compound due to tautomerization. youtube.com

Silylation: This reaction replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov This process significantly increases the volatility of the analytes.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. azolifesciences.com GC-MS is particularly well-suited for metabolomics studies, allowing for both the targeted quantification of specific metabolites and untargeted profiling to discover new metabolic products. creative-proteomics.comgcms.cz

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for each part of the molecule.

Cyclopropyl (B3062369) Protons: These protons appear in the high-field region of the spectrum, typically between 0.5 and 1.0 ppm, as complex multiplets. researchgate.net

Ethoxy Group: This group would exhibit a triplet at approximately 1.4 ppm (for the -CH₃ protons) and a quartet around 4.1 ppm (for the -OCH₂- protons).

Aromatic Protons: The protons on the benzene (B151609) ring would appear as doublets in the aromatic region (approximately 6.9-7.8 ppm), consistent with a 1,4-disubstituted pattern.

Amide Proton: The N-H proton would give rise to a broad singlet, typically in the region of 8.0-8.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Cyclopropyl Carbons: The methylene (B1212753) carbons of the cyclopropyl ring are expected at high field strength (around 5-10 ppm), while the methine carbon would be slightly downfield. researchgate.net

Ethoxy Carbons: The methyl carbon would appear around 15 ppm, and the methylene carbon next to the oxygen at approximately 64 ppm.

Aromatic Carbons: The aromatic carbons would resonate in the 114-162 ppm range. The carbon attached to the oxygen (C4) would be the most downfield, and the carbon attached to the carbonyl group (C1) would also be significantly downfield.

Carbonyl Carbon: The amide carbonyl carbon is expected to appear around 166 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | ~2.9 (m) | ~23 |

| Cyclopropyl CH₂ | ~0.6-0.9 (m) | ~7 |

| Aromatic H (ortho to OEt) | ~6.9 (d) | ~114 |

| Aromatic H (ortho to C=O) | ~7.8 (d) | ~129 |

| Amide NH | ~8.2 (br s) | - |

| Ethoxy CH₂ | ~4.1 (q) | ~64 |

| Ethoxy CH₃ | ~1.4 (t) | ~15 |

| Aromatic C (ipso to OEt) | - | ~162 |

| Aromatic C (ipso to C=O) | - | ~127 |

| Carbonyl C=O | - | ~166 |

Note: These are approximate values and can vary based on solvent and other experimental conditions. m=multiplet, d=doublet, br s=broad singlet, q=quartet, t=triplet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, which is a secondary amide, the IR spectrum would display several key absorption bands. spectroscopyonline.com

N-H Stretch: A single, sharp to medium intensity peak is expected in the range of 3370-3170 cm⁻¹. spectroscopyonline.com This distinguishes it from primary amides, which show two N-H stretching peaks. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and ethoxy groups) appear just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): A strong, intense absorption between 1680 and 1630 cm⁻¹ is characteristic of the amide carbonyl group. quimicaorganica.orgmasterorganicchemistry.com

N-H Bend (Amide II Band): This is a diagnostically important peak for secondary amides, appearing as a strong band between 1570 and 1515 cm⁻¹. spectroscopyonline.com

C-O Stretch: The aryl-alkyl ether C-O stretching will produce a strong band around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3370 - 3170 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Amide C=O | Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide N-H | Bend (Amide II) | 1570 - 1515 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Ether C-O | Stretch | ~1250 | Strong |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is critical for confirming molecular weight and elucidating structure.

For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak (M⁺·). The fragmentation pattern of aromatic amides is often characterized by cleavage of the amide bond. nih.gov A primary fragmentation pathway would involve the cleavage of the N-CO bond, leading to the formation of a stable 4-ethoxybenzoyl cation. nih.govresearchgate.net

Expected Fragmentation Pattern:

Molecular Ion: The initial ionization would produce the molecular ion.

Formation of Benzoyl Cation: The most likely fragmentation is the loss of the cyclopropylamine (B47189) radical to form the 4-ethoxybenzoyl cation (m/z 149).

Loss of Ethylene (B1197577): The 4-ethoxybenzoyl cation could further fragment by losing an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, yielding a hydroxybenzoyl cation (m/z 121).

Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the benzoyl cations would lead to the corresponding phenyl cations.

Analysis of metabolites would involve looking for mass shifts corresponding to metabolic reactions, such as an increase of 16 amu for hydroxylation or a decrease of 28 amu for de-ethylation.

Development of Bioanalytical Methods for Biological Matrices (non-human)

The quantification of this compound and its potential metabolites in non-human biological matrices is fundamental for preclinical pharmacokinetic and toxicokinetic studies. The development of a robust and reliable bioanalytical method is a critical step to ensure the accuracy and consistency of the data generated from these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity, selectivity, and throughput. resolvemass.canih.gov

A comprehensive bioanalytical method for this compound would typically involve a meticulous process of sample preparation, chromatographic separation, and mass spectrometric detection. Each of these stages is optimized to achieve the desired analytical performance characteristics.

Sample Preparation

The primary objective of sample preparation is to extract the analyte and its metabolites from the complex biological matrix, such as plasma, serum, or tissue homogenates, and to remove interfering substances that could compromise the analysis. youtube.comresearchgate.net Common techniques employed for small molecules like this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a straightforward and widely used method for sample cleanup in plasma and serum. nih.govyoutube.com It involves the addition of an organic solvent, typically acetonitrile or methanol (B129727), to the sample to denature and precipitate the proteins. nih.gov Following centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. While simple and fast, PPT may result in less clean extracts compared to other techniques, potentially leading to matrix effects. youtube.com

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup, resulting in cleaner extracts and reduced matrix effects. libretexts.org For a compound with the characteristics of this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be suitable. The general procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent. libretexts.org

A typical SPE protocol for extracting this compound from rat plasma might involve the following steps:

Pre-treat plasma sample with an acidic solution to optimize binding to the sorbent.

Condition a C18 SPE cartridge with methanol followed by water.

Load the pre-treated plasma sample onto the cartridge.

Wash the cartridge with a weak organic solvent to remove polar interferences.

Elute this compound with a stronger organic solvent like methanol or acetonitrile.

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The development of the LC-MS/MS method focuses on achieving optimal separation of the analyte from endogenous matrix components and providing sensitive and specific detection.

Liquid Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common choices for the separation of small molecule drugs. nih.gov A C18 column is a versatile and often successful initial choice for compounds like this compound. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent (acetonitrile or methanol). nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure efficient elution of the analyte and to clean the column. nih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. nih.govmdpi.com The mass spectrometer is tuned to detect a specific precursor ion (the molecular ion of this compound) and its characteristic product ions, which are generated by collision-induced dissociation. This specific transition significantly reduces the likelihood of interference from other compounds in the matrix. onlinepharmacytech.info Given the presence of nitrogen atoms in the amide structure, positive electrospray ionization (ESI) would be a suitable ionization technique. onlinepharmacytech.info

| Parameter | Typical Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.